Ethyl bicyclo[2.2.1]heptane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl bicyclo[2.2.1]heptane-7-carboxylate is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigidity and stability. The presence of an ethyl ester group at the 7-position of the bicyclic framework adds to its chemical versatility, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl bicyclo[2.2.1]heptane-7-carboxylate typically involves a Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction involves the use of furans and olefinic or acetylenic dienophiles under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which provide better control over reaction conditions and improve yield. The use of catalysts, such as chiral tertiary amines, can enhance the enantioselectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions: Ethyl bicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to open the bicyclic ring structure.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: MCPBA, room temperature.
Reduction: Hydrogenation catalysts, elevated temperatures.
Substitution: Nucleophiles such as amines or alcohols, mild conditions.
Major Products: The major products formed from these reactions include epoxides, reduced bicyclic compounds, and various substituted derivatives .
Scientific Research Applications
Ethyl bicyclo[2.2.1]heptane-7-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl bicyclo[2.2.1]heptane-7-carboxylate involves its interaction with various molecular targets. The rigidity of the bicyclic structure allows for specific binding to enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active bicyclic core, which can then interact with biological targets .
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its use in polymer synthesis and as a chiral auxiliary.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure but differ in the position and type of functional groups.
Uniqueness: Ethyl bicyclo[2.2.1]heptane-7-carboxylate is unique due to the presence of the ethyl ester group at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
ethyl bicyclo[2.2.1]heptane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-12-10(11)9-7-3-4-8(9)6-5-7/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETUXWTYIUUXOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC1CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20819318 |
Source
|
Record name | Ethyl bicyclo[2.2.1]heptane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20819318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61242-69-1 |
Source
|
Record name | Ethyl bicyclo[2.2.1]heptane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20819318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.